7-Oxo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde
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Overview
Description
7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde is a heterocyclic compound that belongs to the class of 1,8-naphthyridines These compounds are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods
Industrial production methods for 7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific photochemical properties, such as light-emitting diodes and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridines: These compounds share a similar fused pyridine ring system and exhibit comparable biological activities.
1,6-Naphthyridines: Another class of naphthyridines with similar structural features and applications.
1,8-Naphthyridines: Compounds with a similar core structure but different substitution patterns.
Uniqueness
Its ability to form various derivatives through oxidation, reduction, and substitution reactions further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1,3,5H,2,4H2,(H,10,11,13) |
InChI Key |
OFYGZVOWFFJFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=N2)C=O |
Origin of Product |
United States |
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